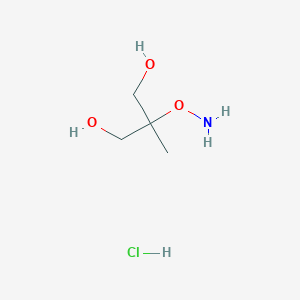
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties This compound is characterized by the presence of an aminooxy group, which imparts distinct reactivity and functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride typically involves the reaction of 2-methylpropane-1,3-diol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the aminooxy group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of oximes and other derivatives.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride involves the interaction of the aminooxy group with specific molecular targets. The compound can form stable oxime linkages with carbonyl-containing molecules, thereby inhibiting enzyme activity or altering protein function. This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride include:
Aminooxyacetic acid: Known for its ability to inhibit aminotransferase enzymes.
Hydroxylamine hydrochloride: Used as a precursor in the synthesis of aminooxy compounds.
Oxime derivatives: Compounds that contain the oxime functional group and exhibit similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure that combines the aminooxy group with a diol backbone. This combination enhances its reactivity and makes it a versatile reagent in various chemical and biochemical applications.
Propriétés
Formule moléculaire |
C4H12ClNO3 |
|---|---|
Poids moléculaire |
157.59 g/mol |
Nom IUPAC |
2-aminooxy-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO3.ClH/c1-4(2-6,3-7)8-5;/h6-7H,2-3,5H2,1H3;1H |
Clé InChI |
JNVCODWKBRLLMO-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


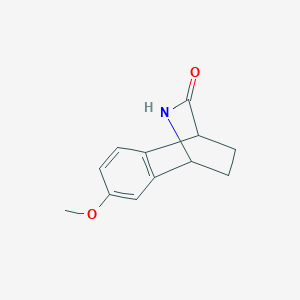


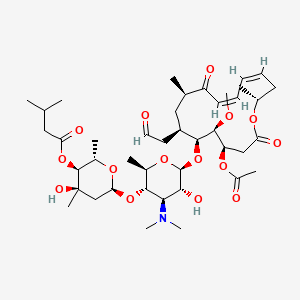

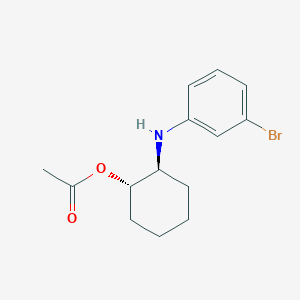

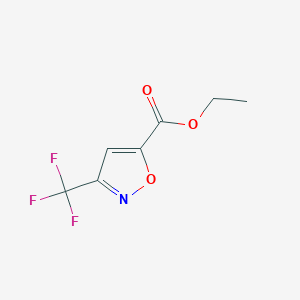
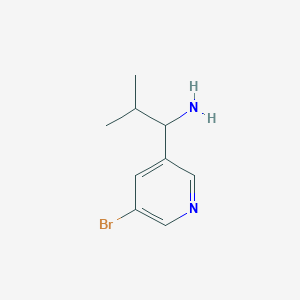
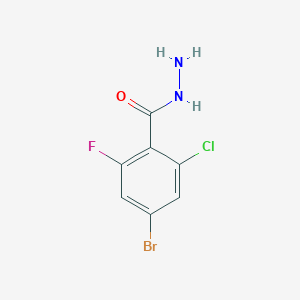
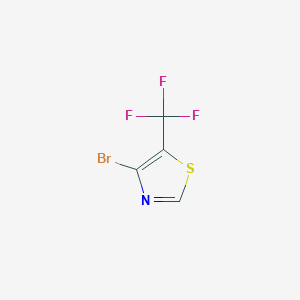

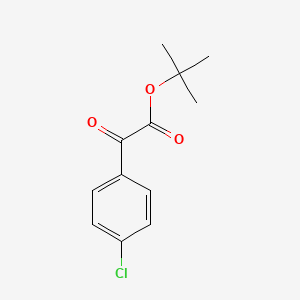
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B12952359.png)
